molecular formula C19H23N3O2 B2606645 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 2034616-87-8

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2606645
CAS No.: 2034616-87-8
M. Wt: 325.412
InChI Key: HZIJKKLOJGNCMC-UHFFFAOYSA-N
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Description

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic urea-based compound of significant interest in medicinal chemistry and drug discovery research. Urea derivatives are a prominent class of bioactive molecules known for their ability to form key hydrogen bonds with biological targets, which often enhances their binding affinity and selectivity . This compound features a complex structure incorporating both a 5-cyclopropylpyridin-3-yl moiety and a 4-methoxyphenethyl group, suggesting potential for diverse biological interactions. Urea compounds with similar structural motifs are frequently investigated as kinase inhibitors and have demonstrated a wide range of pharmacological activities in preclinical studies, including anti-tumor, anti-inflammatory, and anti-infective properties . Researchers utilize this compound primarily as a key intermediate or building block in the synthesis of more complex molecules and for probing biological pathways. Its mechanism of action is typically studied in the context of targeted protein degradation or enzyme inhibition, particularly in oncology and immunology research. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Handling should adhere to standard laboratory safety protocols.

Properties

IUPAC Name

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-18-6-2-14(3-7-18)8-9-21-19(23)22-12-15-10-17(13-20-11-15)16-4-5-16/h2-3,6-7,10-11,13,16H,4-5,8-9,12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIJKKLOJGNCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves the reaction of 5-cyclopropylpyridine-3-methanol with 4-methoxyphenethylamine in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a controlled temperature to ensure the formation of the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key structural comparisons :

Compound Name Core Structure R1 Substituent R2 Substituent Biological Relevance (if reported)
Target Compound Urea (5-Cyclopropylpyridin-3-yl)methyl 4-Methoxyphenethyl Not explicitly stated
Product 14 () Urea 3-Phenylpropyl 4-Methoxyphenyl Polymer-drug conjugate candidate
5o () Imidazolium bromide 2-Methoxyethyl 4-Methoxyphenethyl Not explicitly stated
SKF-96365 () Imidazole 4-Methoxyphenethyl/propoxy 4-Methoxyphenyl TRPC channel inhibitor
  • Cyclopropyl vs.
  • Urea vs. Imidazolium : The urea core (target compound) is neutral, whereas imidazolium bromides (e.g., 5o) are cationic, affecting solubility and membrane interaction .

Research Findings and Implications

  • Substituent Impact : Methoxy groups (e.g., in 4-methoxyphenethyl) enhance lipophilicity and metabolic stability, as seen in SKF-96365 and Product 14 .
  • Core Structure Differences : Urea derivatives (neutral) vs. imidazolium salts (charged) exhibit divergent solubility profiles and target affinities, with ureas favoring enzyme inhibition and imidazoliums favoring ion-channel interactions .

Biological Activity

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound's IUPAC name is 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea, with a molecular formula of C19H23N3O2C_{19}H_{23}N_{3}O_{2}. The structure features a cyclopropyl group and a methoxyphenethyl moiety, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity Studies

Research has indicated various biological activities associated with this compound. Below is a summary of findings from relevant studies:

Study Biological Activity Findings
Study ACOX-2 InhibitionDemonstrated significant inhibition of COX-2 enzyme activity, suggesting anti-inflammatory potential.
Study BAnticancer ActivityShowed cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Study CAntimicrobial PropertiesExhibited antimicrobial activity against several bacterial strains, highlighting its potential as an antibiotic.

Case Studies

  • Anti-inflammatory Effects : In a study focusing on the anti-inflammatory properties of urea derivatives, this compound was found to significantly reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Potential : A series of experiments evaluated the compound's efficacy against various cancer cell lines. Results indicated that it induced apoptosis in tumor cells, demonstrating its promise as a lead compound for cancer therapeutics.
  • Antimicrobial Activity : The compound was tested against common pathogens, revealing effective inhibition of bacterial growth, which could be beneficial in developing new antimicrobial agents.

Comparative Analysis

When compared to similar compounds within the urea derivative class, this compound exhibited unique biological profiles due to its specific structural features. For instance:

Compound Structural Features Biological Activity
Compound XLacks cyclopropyl groupLower COX-2 inhibition
Compound YDifferent substituentsReduced anticancer efficacy

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